molecular formula C18H16BrN3O2 B277192 N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277192
M. Wt: 386.2 g/mol
InChI Key: HCDLHBYJURNHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as BPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPOB is a small molecule that belongs to the family of oxadiazole derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug discovery.

Mechanism Of Action

The exact mechanism of action of N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to modulate various biochemical and physiological processes in cancer cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation, angiogenesis, and metastasis. N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in the field of medicine. However, the limitations of using N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its toxicity and potential side effects, as well as the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. These include further studies to fully understand its mechanism of action, the development of more potent analogs of N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, and the evaluation of its potential applications in the treatment of various diseases. In addition, further studies are needed to evaluate the safety and toxicity of N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, as well as its potential side effects.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction between 4-bromobenzoyl chloride and 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then subjected to further reaction with 1,4-dibromobutane, followed by purification to obtain pure N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C18H16BrN3O2/c19-14-9-11-15(12-10-14)20-16(23)7-4-8-17-21-18(22-24-17)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,20,23)

InChI Key

HCDLHBYJURNHJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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